molecular formula C10H11F3 B2485058 2,4,6-Trimethylbenzotrifluoride CAS No. 3360-56-3

2,4,6-Trimethylbenzotrifluoride

Cat. No. B2485058
CAS RN: 3360-56-3
M. Wt: 188.193
InChI Key: VDEYYSZYUVCKJS-UHFFFAOYSA-N
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Description

2,4,6-Trimethylbenzotrifluoride is a chemical compound with the molecular formula C10H11F3 . It is used in various chemical reactions and has several properties that make it useful in the field of chemistry .


Synthesis Analysis

The synthesis of 2,4,6-Trimethylbenzotrifluoride involves several steps. One method involves the use of aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation . Another method involves the reaction of benzotrichloride with hydrogen fluoride in a gaseous phase .


Molecular Structure Analysis

The molecular structure of 2,4,6-Trimethylbenzotrifluoride can be analyzed using various techniques such as X-ray diffraction and computational methodologies . These techniques can provide insights into the spatial attributes of the molecule and its geometric optimization facets .


Chemical Reactions Analysis

2,4,6-Trimethylbenzotrifluoride can participate in various chemical reactions. For instance, it can be used as an intermediate in organic syntheses . The exact nature of these reactions can vary depending on the specific conditions and reactants used.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4,6-Trimethylbenzotrifluoride can be determined using various techniques. For instance, its density, refractive index, and other properties can be measured . These properties can influence how the compound behaves in different chemical reactions.

Scientific Research Applications

  • Synthesis of Baeckeol and Homobaeckeol : A study by Schiemenz and Schmidt (1976) demonstrated the use of 2,4,6-Trimethoxytoluene, a compound related to 2,4,6-Trimethylbenzotrifluoride, in the synthesis of boron heterocycles, specifically Baeckeol and Homobaeckeol (Schiemenz & Schmidt, 1976).

  • Catalytic Hydrodefluorination : Reade, Mahon, and Whittlesey (2009) explored the catalytic hydrodefluorination of aromatic fluorocarbons using ruthenium N-heterocyclic carbene complexes. They highlighted the role of 2,4,6-Trimethylbenzotrifluoride derivatives in these reactions, indicating their importance in catalytic activities (Reade, Mahon, & Whittlesey, 2009).

  • Synthesis and Crystal Structures of Isocyanide and Ylidene Complexes : Tamm, Lügger, and Hahn (1996) researched on isocyanide and ylidene complexes of boron, involving 2,4,6-Trimethylbenzotrifluoride derivatives. Their work provided insights into the structural aspects of these compounds (Tamm, Lügger, & Hahn, 1996).

  • Photocatalyst Applications : Liu, Hsu, Fu, and Tsai (2016) investigated the use of 2,4,6-Trimethylbenzoquinone, derived from 2,4,6-Trimethylbenzotrifluoride, in green chemistry for magnetic nano-catalysts. Their study underscored the compound's role in environmental pollution solutions and chemical synthesis efficiency (Liu, Hsu, Fu, & Tsai, 2016).

  • Rare Earth Element Complexes : Brzyska (2000) conducted a study on the rare earth element 2,4,6-trimethylbenzoates. These complexes provided insights into the thermal decomposition and solubility in water, which is relevant for various applications in materials science (Brzyska, 2000).

  • Metal–Organic Frameworks : Fan, Zhu, Okamura, Sun, Tang, and Ueyama (2003) explored the synthesis of novel metal-organic frameworks using 2,4,6-trimethylbenzene derivatives. Their findings contribute to the understanding of MOFs' structural properties and potential applications (Fan et al., 2003).

  • Electrochemical Reduction Studies : Gorodetsky, Ramnial, Branda, and Clyburne (2004) demonstrated the electrochemical reduction of an imidazolium cation to produce a nucleophilic carbene, using derivatives of 2,4,6-Trimethylbenzotrifluoride. Their study sheds light on new methods in the synthesis of carbenes (Gorodetsky, Ramnial, Branda, & Clyburne, 2004).

Safety and Hazards

Like many chemical compounds, 2,4,6-Trimethylbenzotrifluoride can pose certain hazards. For instance, it may cause damage to organs through prolonged or repeated exposure . Therefore, it’s important to handle this compound with care and use appropriate safety measures.

Future Directions

The future directions for research on 2,4,6-Trimethylbenzotrifluoride could involve further exploration of its synthesis methods, its reactivity in different chemical reactions, and its potential applications in various fields . Additionally, more research could be done to better understand its safety profile and how to mitigate any potential hazards associated with its use.

properties

IUPAC Name

1,3,5-trimethyl-2-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3/c1-6-4-7(2)9(8(3)5-6)10(11,12)13/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDEYYSZYUVCKJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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